6-Chlorohexyl prop-2-enoate

Polymer Chemistry Monomer Stability Halogen Reactivity

6-Chlorohexyl prop-2-enoate (CAS 133123-02-1), also known as 6-chlorohexyl acrylate, is an organic compound with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol. It belongs to the class of haloalkyl acrylates, featuring an acrylate ester moiety that is amenable to radical polymerization and a terminal primary alkyl chloride that serves as a reactive handle for post-polymerization functionalization via nucleophilic substitution.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
CAS No. 133123-02-1
Cat. No. B15124619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorohexyl prop-2-enoate
CAS133123-02-1
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCCCCCCl
InChIInChI=1S/C9H15ClO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2
InChIKeyAUZPKZGIOYCYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorohexyl Prop-2-enoate (133123-02-1): A Reactive Acrylate Monomer with a Terminal Chloro Handle


6-Chlorohexyl prop-2-enoate (CAS 133123-02-1), also known as 6-chlorohexyl acrylate, is an organic compound with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol [1]. It belongs to the class of haloalkyl acrylates, featuring an acrylate ester moiety that is amenable to radical polymerization and a terminal primary alkyl chloride that serves as a reactive handle for post-polymerization functionalization via nucleophilic substitution [2]. Its structural design enables its use as a versatile monomer in the synthesis of functional polymers, block copolymers, and as a building block in organic synthesis.

Radical polymerizable acrylate monomer
Six-carbon spacer with terminal chloride handle
Enables post-polymerization functionalization

6-Chlorohexyl Prop-2-enoate: Why Not All Haloalkyl Acrylates Are Interchangeable


While the family of haloalkyl acrylates shares a common polymerizable acrylate core, simple substitution is not chemically valid due to stark differences in reactivity and the physical properties of the resulting polymers. The length of the alkyl spacer and the nature of the halogen dictate both the polymerization kinetics and the post-polymerization modification potential. For instance, the six-carbon spacer in 6-chlorohexyl prop-2-enoate is distinct from shorter-chain analogs like 2-chloroethyl acrylate (CEA) or 3-chloropropyl acrylate, influencing monomer solubility, polymer glass transition temperature (Tg), and the accessibility of the terminal halide for subsequent reactions [1]. Furthermore, the choice of halogen is critical: bromoalkyl analogs demonstrate significantly higher reactivity, which can lead to uncontrolled side reactions or premature crosslinking, whereas chloroalkyl derivatives offer a more stable and controllable platform for designed functionalization [2]. These differences preclude the direct interchange of one haloalkyl acrylate for another without altering the final material properties and synthetic outcome.

Spacer length mismatch

Shorter-chain analogs (e.g., 2-chloroethyl or 3-chloropropyl acrylate) alter polymer Tg, solubility and halide accessibility, limiting direct substitution.

Halogen reactivity mismatch

Bromohexyl analogs exhibit higher reactivity and may cause uncontrolled side reactions or premature crosslinking; chlorohexyl derivatives provide a more stable platform for designed functionalization.

6-Chlorohexyl Prop-2-enoate: Quantified Differentiation Against Analogs


Differentiation by Reactivity: Chlorine vs. Bromine in Monomer Stability

A direct comparison of monomers bearing 6-chlorohexyl and 6-bromohexyl groups reveals a critical stability difference. While the 6-bromohexyl-containing monomer undergoes spontaneous polymerization at room temperature, the 6-chlorohexyl analog demonstrates sufficient thermal stability to be handled and polymerized in a controlled manner up to 40 °C [1]. This fundamental difference in inherent reactivity dictates the suitability of each monomer for specific synthetic protocols.

Thermal Stability Comparison
Head-to-head
Chlorohexyl monomer stable up to 40 °C; bromohexyl analog polymerizes spontaneously at room temperature. Reported >15 °C processing window difference.
Reported thermal stability context
Supports controlled polymerization and storage
Polymer Chemistry Monomer Stability Halogen Reactivity

Differentiation by Function: A Strategic Building Block for Polymeric Ionic Liquids

In the synthesis of polymeric ionic liquids (PILs), 6-chlorohexyl acrylate serves as a strategic precursor. A comparative synthetic study established that a route beginning with 6-chlorohexyl acrylate as the monomer was a viable and preferred method for creating the target ionic liquid monomer, [(acryloyloxy)6C6C1im][NTf2], over an alternative route that first formed the ionic liquid [1]. This highlights the monomer's value in providing a more efficient or higher-yielding pathway to complex functional materials.

Synthetic Route Comparison
Head-to-head
Route starting from 6-chlorohexyl acrylate identified as a smart synthetic strategy compared to pre-forming ionic liquid.
Reported synthetic route context
May support efficient PIL monomer preparation; yield data to verify
Polymeric Ionic Liquids Synthesis Monomer Intermediate

Differentiation by Performance: Optimized Sensitivity in X-ray Lithography Resists

A class-level investigation into X-ray lithography resists demonstrated that poly(chloroalkyl acrylates) exhibit superior performance compared to other chlorine-containing polymer classes [1]. The sensitivity and contrast of these negative resists were shown to be directly dependent on the structure of the chloroalkyl side chain, the amount of chlorine present, and the molecular weight [1]. This establishes that within this optimal class, specific monomers like 6-chlorohexyl prop-2-enoate can be selected to fine-tune material properties for high-resolution patterning.

Resist Performance Ranking
Class-level
Poly(chloroalkyl acrylates) ranked highest among tested chlorine-containing polymer classes.
Reported class-level performance context
Performance tunable by monomer structure; review specific formulation
X-ray Lithography Resist Materials Poly(chloroalkyl acrylate)

6-Chlorohexyl Prop-2-enoate: Validated Research & Industrial Applications


Synthesis of Advanced Polymeric Ionic Liquids (PILs)

6-Chlorohexyl prop-2-enoate is a strategic precursor for synthesizing polymeric ionic liquids. As demonstrated in a comparative study, a synthetic route starting with this monomer provides a viable and efficient pathway to produce ionic liquid monomers [1]. Researchers developing PILs for applications in electrolytes, membranes, or catalysis can leverage this compound to streamline the synthesis of targeted functional materials.

Design of High-Performance X-ray Lithography Resists

For microfabrication applications requiring high-resolution patterning, the poly(chloroalkyl acrylate) class, to which polymers of 6-chlorohexyl prop-2-enoate belong, has been identified as the top-performing class of chlorine-containing negative resists for X-ray lithography [1]. By selecting this specific monomer, materials scientists can precisely engineer polymer properties—such as sensitivity and contrast—by tuning the chloroalkyl side-chain structure and molecular weight, enabling the fabrication of features down to 1 μm.

Synthesis of Block Copolymers with Orthogonal Click Functionalities

The terminal chloride of 6-chlorohexyl prop-2-enoate provides a stable, orthogonal reactive site for post-polymerization modification. This monomer can be copolymerized with other functional acrylates to create block copolymers. The 6-chlorohexyl group remains intact during polymerization and can be selectively azidated and subsequently functionalized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the creation of complex, well-defined macromolecular architectures [2].

Application
Selection Property
Validation Focus
Polymeric ionic liquid synthesis
Acrylate monomer with terminal chloro handle
Route reproducibility and ionic monomer characterization
X-ray lithography resist design
Poly(chloroalkyl acrylate) class context
Sensitivity and contrast tuning via side-chain
Block copolymer with orthogonal click functionalities
Stable chloride for post-polymerization click chemistry
Azidation and CuAAC functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chlorohexyl prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.